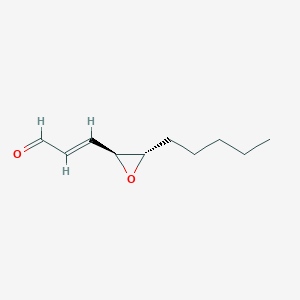

(2E)-3-(3-Pentyl-2-oxiranyl)-2-propenal

Description

Overview of 4,5-Epoxydec-2(trans)-enal as an Oxygenated α,β-Unsaturated Aldehyde of Scientific Interest

4,5-Epoxydec-2(trans)-enal is an organic compound classified as an oxygenated α,β-unsaturated aldehyde. medchemexpress.comwikipedia.orgfoodb.ca This class of molecules is characterized by a carbonyl group conjugated with a carbon-carbon double bond, with an additional epoxide ring in its structure. hmdb.ca It is recognized as a product of lipid peroxidation, particularly from the breakdown of polyunsaturated fatty acids like linoleic acid and arachidonic acid. wikipedia.orghmdb.ca The compound is of significant scientific interest due to its potent sensory properties, being responsible for the characteristic metallic odor of mammalian blood. medchemexpress.comwikipedia.org This distinct scent plays a role in predator-prey interactions, as predators can use it to locate prey. medchemexpress.comwikipedia.org Beyond its sensory aspects, 4,5-Epoxydec-2(trans)-enal is a reactive molecule that can interact with biological nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins, which can lead to alterations in cell function and viability. hmdb.ca Its formation has been observed in various food products, particularly those rich in unsaturated fats that have undergone processing or storage, such as cooked beef and certain oils. wikipedia.orgresearchgate.net

Chemical Nomenclature and Stereoisomeric Designations Relevant to Research

The systematic name for this compound according to IUPAC nomenclature is (2E)-3-(3-pentyloxiran-2-yl)prop-2-enal. foodb.ca However, in scientific literature, it is more commonly referred to by its semi-systematic name, 4,5-Epoxydec-2(trans)-enal, or variations thereof. The "(trans)" designation refers to the stereochemistry of the substituents on the epoxide ring, indicating they are on opposite sides of the ring plane. The "(E)" notation, derived from the German "entgegen," specifies the configuration of the carbon-carbon double bond, where the higher priority groups are on opposite sides.

The molecule possesses two chiral centers at the C4 and C5 positions of the epoxide ring, leading to the possibility of different stereoisomers. The specific stereoisomer often encountered in research is trans-4,5-Epoxy-(E)-2-decenal. medchemexpress.comwikipedia.orgnist.gov The precise stereochemistry can be crucial for its biological activity and sensory perception.

Below is a table summarizing the key chemical identifiers for 4,5-Epoxydec-2(trans)-enal.

| Identifier | Value | Source |

| IUPAC Name | (2E)-3-(3-pentyloxiran-2-yl)prop-2-enal | foodb.ca |

| Common Name | 4,5-Epoxydec-2(trans)-enal | nih.gov |

| CAS Number | 134454-31-2 | wikipedia.orgnist.gov |

| Molecular Formula | C10H16O2 | wikipedia.orgnist.gov |

| Molar Mass | 168.236 g·mol−1 | wikipedia.org |

Historical Context of Research on Epoxyaldehydes and Lipid Oxidation Products

Research into lipid oxidation has a long history, with significant progress made in understanding its mechanisms and effects over nearly nine decades. nih.govresearchgate.net Initially, research focused on primary oxidation products like hydroperoxides and secondary products such as simple aldehydes. However, epoxyaldehydes, including 4,5-Epoxydec-2(trans)-enal, were for a long time an underestimated class of lipid oxidation products. nih.govresearchgate.net

The formation of epoxyaldehydes was hypothesized to occur through the epoxidation of α,β-unsaturated aldehydes, which are abundant products of lipid peroxidation. acs.org It was suggested that lipid hydroperoxides could act as the epoxidizing agent in this conversion. acs.org Later research demonstrated that 4,5-epoxy-2-decenal is a direct product of linoleic acid peroxidation, suggesting it can form directly from lipid breakdown rather than solely as a secondary product. acs.org

In recent years, there has been a push to recognize epoxides as critical products of lipid autoxidation that need to be accounted for in various systems, including oils, foods, and biological tissues. nih.govresearchgate.net Concerns over the potential genotoxicity of some epoxyaldehydes led to increased scrutiny. For instance, 4,5-Epoxydec-2(trans)-enal was evaluated by the European Food Safety Authority (EFSA), which concluded that it raises a safety concern with regard to genotoxicity, leading to its removal from the European Union's list of authorized flavouring substances in 2017. wikipedia.orgtugraz.atwiley.com This has further stimulated research into the formation, detection, and biological effects of this and other related epoxyaldehydes. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

134454-31-2 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(E)-3-(3-pentyloxiran-2-yl)prop-2-enal |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+ |

InChI Key |

HIOMEXREAUSUBP-FNORWQNLSA-N |

Isomeric SMILES |

CCCCC[C@H]1[C@@H](O1)/C=C/C=O |

Canonical SMILES |

CCCCCC1C(O1)C=CC=O |

Appearance |

Assay:≥95%A solution in methyl acetate |

density |

0.943-0.949 |

Other CAS No. |

134454-31-2 |

physical_description |

Solid Clear liquid; Floral, fruity aroma |

Pictograms |

Irritant |

solubility |

Soluble in water Soluble (in ethanol) |

Synonyms |

3-(3-pentyloxiranyl)-2E-propenal |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 4,5 Epoxydec 2 Trans Enal

Total Synthesis Pathways

The primary synthetic route consists of two main transformations:

Epoxidation: The synthesis begins with the epoxidation of a commercially available precursor, (E)-2-octenal.

Chain Elongation: The resulting epoxide, trans-4,5-epoxyoctanal, undergoes a Wittig-type reaction to extend the carbon chain and introduce the conjugated aldehyde group, yielding the final product.

This streamlined, two-step process has been optimized to ensure good yields and high purity of the target compound. researchgate.netnih.gov The selection of specific reagents and reaction conditions is critical for controlling the stereochemistry of the epoxide ring and the geometry of the double bond.

The first key step is the epoxidation of the double bond in (E)-2-octenal. To achieve the desired trans configuration of the resulting epoxide, the reaction is performed using alkaline hydrogen peroxide. researchgate.netnih.gov This method is favored for its ability to selectively oxidize the double bond while preserving the aldehyde group and controlling the stereochemical outcome. The nucleophilic attack of the hydroperoxide anion on the α,β-unsaturated aldehyde leads to the formation of the epoxide ring with the desired trans stereochemistry.

Table 1: Reagents for trans-Epoxidation

| Starting Material | Reagent | Product | Stereochemistry |

|---|

Following the successful epoxidation, the carbon chain is extended by two carbons using a Wittig-type reaction. The intermediate, trans-4,5-epoxyoctanal, is reacted with the ylide formylmethylene triphenylphosphorane. researchgate.netnih.gov This classic olefination reaction is highly effective for converting aldehydes into α,β-unsaturated aldehydes. The reaction specifically introduces a trans-double bond between the original carbonyl carbon and the adjacent carbon of the ylide, resulting in the final structure of 4,5-Epoxydec-2(trans)-enal.

Synthesis of Isotopically Labeled Analogs for Quantitative Studies

The development of sensitive and selective quantification methods, such as isotope dilution assays, requires the synthesis of stable, isotopically labeled internal standards. researchgate.net For 4,5-Epoxydec-2(trans)-enal, a deuterated analog, [4,5-2H2]-4,5-Epoxydec-2(trans)-enal, has been prepared. researchgate.netnih.gov

The synthesis of the deuterated target molecule follows the same two-step pathway as its unlabeled counterpart: trans-epoxidation followed by Wittig chain elongation. researchgate.net The key difference lies in the use of a deuterated precursor, [2,3-2H2]-(E)-2-octenal. The subsequent epoxidation and Wittig reaction proceed as previously described, with the deuterium atoms remaining at the 4 and 5 positions of the final epoxy-enal structure. This labeled compound serves as an ideal internal standard for quantitative analysis using mass spectrometry. researchgate.netnih.gov

The synthesis of the deuterated precursor, [2,3-2H2]-(E)-2-octenal, is a critical preliminary step. This process begins with the reduction of 2-octyn-1-ol (B148842) using lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.netnih.gov This reaction reduces the alkyne to an alkene, incorporating deuterium atoms across the former triple bond to yield [2,3-2H2]-(E)-2-octen-1-ol.

The subsequent step involves the oxidation of this deuterated alcohol to the corresponding aldehyde. This is achieved using manganese oxide (MnO2), a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without affecting the double bond. researchgate.netnih.gov The resulting [2,3-2H2]-(E)-2-octenal is then used as the starting material for the synthesis of the labeled 4,5-Epoxydec-2(trans)-enal.

Table 2: Synthesis Pathway for Deuterated Precursor

| Step | Starting Material | Key Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Reduction | 2-Octyn-1-ol | Lithium Aluminum Deuteride | [2,3-2H2]-(E)-2-Octen-1-ol |

Enantioselective Synthesis and Resolution of 4,5-Epoxydec-2(trans)-enal Isomers

The presence of two chiral centers in the epoxide ring of 4,5-Epoxydec-2(trans)-enal gives rise to two pairs of enantiomers. The distinct biological and sensory properties of these stereoisomers necessitate synthetic methods that can selectively produce a single enantiomer.

Methodologies for Producing Enantiomerically Enriched Forms

The primary strategy for achieving enantiomerically enriched forms of 4,5-Epoxydec-2(trans)-enal is through enantioselective synthesis, with the Sharpless asymmetric epoxidation being a cornerstone technique. wikipedia.orgmdpi.com This method facilitates the stereoselective epoxidation of a prochiral allylic alcohol precursor, thereby establishing the desired chirality at the C4 and C5 positions.

A key study by Mori and colleagues detailed the synthesis of both the racemate and the individual enantiomers of trans-4,5-epoxy-(E)-2-decenal. nih.gov Their approach likely involved the Sharpless asymmetric epoxidation of a suitable allylic alcohol, followed by oxidation to the aldehyde. The choice of the chiral tartrate ligand (either (+)-diethyl tartrate or (-)-diethyl tartrate) in the Sharpless epoxidation dictates which enantiomer of the epoxide is formed.

While enantioselective synthesis is often the preferred route, chiral resolution of a racemic mixture presents an alternative strategy. This can be achieved through various techniques, including the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. A patent related to flavor applications mentions a method to enrich the mixture to contain at least 90% of the desired (-) isomer, indicating the successful application of resolution or enantioselective techniques to obtain highly enriched material.

Implications of Stereochemical Control in Synthetic Endeavors

The precise control of stereochemistry during the synthesis of 4,5-Epoxydec-2(trans)-enal is of paramount importance due to the significant differences in the sensory and biological properties of its enantiomers. Research has demonstrated that the two enantiomers possess distinct odor profiles and intensities.

The (4S,5S)-(-)-enantiomer is characterized by a strong metallic, oily, and fatty odor, which is closely associated with the characteristic smell of blood. leffingwell.com In contrast, the (4R,5R)-(+)-enantiomer has a much weaker, metallic, and green aroma. leffingwell.com The odor detection threshold for the (-)-isomer is significantly lower than that of the (+)-isomer, highlighting its much greater potency as an odorant. leffingwell.com Humans are reportedly more than an order of magnitude more sensitive to the smell of the (−)-enantiomer. wikipedia.org

| Enantiomer | Odor Profile | Odor Intensity |

| (4S,5S)-(-)-epoxy-(E)-2-decenal | strong, metallic, oily, fatty and peely | Strong |

| (4R,5R)-(+)-epoxy-(E)-2-decenal | weak, metallic, green and oily | Weak |

Interestingly, a study on the behavioral responses of mice to 4,5-epoxy-(E)-2-decenal revealed that the racemic mixture induced a fear response, while the individual enantiomers did not elicit a significant bioactive response. leffingwell.com This suggests that the stereochemical composition is critical for its biological activity, at least in this context. The ability to synthesize stereochemically pure isomers is therefore essential for accurately studying these biological effects and for applications where a specific sensory profile is desired, such as in the flavor and fragrance industry.

Mechanistic Investigations of 4,5 Epoxydec 2 Trans Enal Formation in Complex Systems

Lipid Peroxidation Pathways

The formation of 4,5-Epoxydec-2(trans)-enal is intricately linked to the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. This reactive aldehyde is a notable product of the autoxidation of common dietary and biological PUFAs. biomol.comcaymanchem.com

Linoleic acid, the most abundant PUFA in the human body, is a primary precursor to 4,5-Epoxydec-2(trans)-enal. nih.gov The formation pathway involves the oxidative cleavage of linoleic acid hydroperoxides. nih.gov Specifically, research has identified a reaction route for the generation of 4,5-Epoxydec-2(trans)-enal from linoleic acid, highlighting its role as a significant degradation product. researchgate.net This process is a key factor in the development of particular flavors and off-flavors in foods containing fats rich in linoleic acid. wikipedia.org

The autoxidation of linoleic acid yields key hydroperoxide intermediates, namely 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD). nih.govwikipedia.orgwikipedia.org These compounds are the major primary oxidation products of linoleic acid. nih.gov

Scientific investigations have demonstrated that 4,5-Epoxydec-2(trans)-enal is produced via the oxidative cleavage of 13(S)-HPODE. nih.gov Model studies have further indicated that 12,13-epoxy-9-hydroperoxy-10-octadecenoate, a degradation product of 13-HPOD, serves as a precursor to 4,5-Epoxydec-2(trans)-enal. researchgate.net Additionally, a formation pathway involving 9-HPOD as a key intermediate has also been reported. researchgate.net

| Precursor | Key Intermediates | Resulting Product |

| Linoleic Acid | 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) | 4,5-Epoxydec-2(trans)-enal |

| 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) |

This table summarizes the primary fatty acid precursor and its key hydroperoxide intermediates in the formation of 4,5-Epoxydec-2(trans)-enal.

Beyond linoleic acid, 4,5-Epoxydec-2(trans)-enal is a prominent autoxidation product of other significant polyunsaturated fatty acids. Research has identified it as a decomposition product resulting from the random peroxidation of arachidonic acid and trilinolein. biomol.comcaymanchem.comcaymanchem.com The oxidation of these lipids, which are essential components of cell membranes, leads to the formation of various reactive byproducts, including 4,5-Epoxydec-2(trans)-enal.

The formation of the epoxy ring in 4,5-Epoxydec-2(trans)-enal involves the epoxidation of an α,β-unsaturated aldehyde precursor. Systematic studies have shown that 2,4-decadienal is a key intermediate in the formation of 4,5-Epoxydec-2(trans)-enal from 9-HPOD. researchgate.net The epoxidation of this precursor is a critical step in the pathway.

While the precise biological mechanism is complex, studies on analogous compounds provide insight. Fatty acid hydroperoxides and hydrogen peroxide have been shown to be capable of epoxidizing other α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal. nih.gov This suggests a plausible endogenous pathway where lipid hydroperoxides act as the oxidizing agents to form the epoxide ring on the aldehyde precursor. nih.gov Synthetic methods also utilize this principle, employing alkaline hydrogen peroxide to achieve the trans-epoxidation of α,β-unsaturated aldehydes like (E)-2-octenal, a key step in a laboratory synthesis of 4,5-Epoxydec-2(trans)-enal. researchgate.netnih.gov

Thermally and Process-Induced Formation Mechanisms

The formation of 4,5-Epoxydec-2(trans)-enal is not limited to autoxidation at ambient temperatures; it is also significantly induced by thermal processes used in food preparation.

Baking: The compound can be formed during the baking of fats that contain linoleic acid. wikipedia.orgwikipedia.org

Frying: 4,5-Epoxydec-2(trans)-enal has been found in fried foods. biosynth.com During deep-fat frying, the thermal oxidation of polyunsaturated triacylglycerols generates a variety of aldehydes. nih.gov Unsaturated fatty acids are the primary precursors for the volatile compounds generated in oxidized oils during frying. scielo.org

Thermal Treatment of Lipids: The compound is recognized as an intense flavor component formed in thermally treated fats. In studies on heated phospholipids, such as those from eggs, trans-4,5-epoxy-(E)-2-decenal was identified as the most potent odorant generated. nih.gov

| Processing Method | Precursor Source | Finding |

| Baking | Fats containing linoleic acid | Formation of 4,5-Epoxydec-2(trans)-enal is observed. wikipedia.orgwikipedia.org |

| Frying | Polyunsaturated fatty acids in oils | The compound is found in fried foods. biosynth.com Aldehydes are generated from thermal oxidation of lipids. nih.gov |

| Heating | Phospholipids (e.g., from eggs) | Identified as a potent odorant in thermally treated phospholipids. nih.gov |

This table illustrates various food processing methods and conditions leading to the formation of 4,5-Epoxydec-2(trans)-enal.

Formation in Thermally Stressed Culinary Oils and Fats

The formation of 4,5-Epoxydec-2(trans)-enal in culinary oils and fats is primarily a result of thermal stress on specific fatty acids. This compound is generated during the heating of fats and oils that contain linoleic acid. wikipedia.orgwikipedia.org The process involves the degradation of fats, leading to its presence in a variety of common foodstuffs. google.com

The mechanistic pathway involves key intermediate compounds. Specifically, 13-Hydroperoxy-9,11-octadecadienoic acid and 9-hydroperoxy-10,12-octadecadienoic acid have been identified as intermediates in the formation of 4,5-Epoxydec-2(trans)-enal during the baking of fats. wikipedia.orgwikipedia.org The formation of this epoxy-aldehyde is a result of the autoxidation of trilinolein. caymanchem.comresearchgate.net Due to these formation pathways, 4,5-Epoxydec-2(trans)-enal can be found in a wide range of thermally processed foods. google.com

Table 1: Selected Foodstuffs Containing 4,5-Epoxydec-2(trans)-enal This interactive table summarizes various foodstuffs where the compound has been identified, often as a result of processing.

| Category | Foodstuff |

| Oils & Fats | Olive oil |

| Peanut oil | |

| Hazelnut oil | |

| Pumpkinseed oil | |

| Butter | |

| Cooked Meats | Cooked chicken |

| Cooked beef | |

| Cooked pork | |

| Boiled salmon | |

| Bakery & Grains | Barley malt |

| Baguettes | |

| Puff pastries | |

| Wheat bread | |

| Oat meal | |

| Fruits & Vegetables | French fries |

| French beans | |

| Oranges |

Source: Google Patents. google.com

Contributions to Off-Flavor Development in Stored Foodstuffs (e.g., Cooked Meats, Soybean Oil)

4,5-Epoxydec-2(trans)-enal is a significant contributor to the development of undesirable flavors and aromas in various stored foods. It is particularly noted for its role in the "warmed-over flavor" that develops in cooked meats upon refrigeration and reheating. wikipedia.orgthegoodscentscompany.com This stale smell is prominent in cooked beef that has been stored in a refrigerator for an extended period. wikipedia.orgwikipedia.org

The compound also plays a crucial role in the off-flavor of stored soybean oil. researchgate.netthegoodscentscompany.com In this context, it is associated with a green, hay-like flavor that can develop when the oil is stored in the dark. researchgate.net Furthermore, 4,5-Epoxydec-2(trans)-enal is an important component of the characteristic smell of both raw and cooked mutton. wikipedia.org Its potent, pungent metallic flavor is detectable at very low concentrations. caymanchem.comhmdb.ca

Table 2: Off-Flavor Contributions of 4,5-Epoxydec-2(trans)-enal This interactive table details the specific off-flavors and food products associated with the compound.

| Food Product | Associated Off-Flavor/Aroma | Description |

| Cooked Meats | Warmed-over flavor | A stale, undesirable flavor that develops after cooking, cooling, and reheating. wikipedia.orgthegoodscentscompany.com |

| Refrigerated Cooked Beef | Stale smell | An off-aroma that forms during prolonged refrigerated storage. wikipedia.orgwikipedia.org |

| Soybean Oil | Green, hay-like flavor | An off-flavor that can arise during storage, particularly in the dark. researchgate.netthegoodscentscompany.com |

| Mutton (raw and cooked) | Characteristic smell | Contributes significantly to the distinct aroma of mutton. wikipedia.org |

Formation in Complex Biological Milieus (e.g., Mammalian Blood)

In biological systems, 4,5-Epoxydec-2(trans)-enal is recognized as an oxygenated α,β-unsaturated aldehyde found in the blood of mammals. wikipedia.orgwikipedia.orgmedchemexpress.commedchemexpress.com It is responsible for the characteristic metallic odor of blood. wikipedia.orgwikipedia.orgmedchemexpress.commedchemexpress.com This distinct scent is utilized by predators to locate prey. wikipedia.orgmedchemexpress.commedchemexpress.com

The formation of this compound in biological settings is a direct result of lipid peroxidation. nih.gov It is considered a primary product of this process. nih.gov Specifically, it is a prominent autoxidation product of polyunsaturated fatty acids such as arachidonic acid and trilinolein. caymanchem.comhmdb.ca This pathway provides a direct link between a primary product of lipid peroxidation and a biologically active compound detected in human tissues. nih.gov

Table 3: Biological Formation of 4,5-Epoxydec-2(trans)-enal This interactive table outlines the biological context, precursors, and resulting characteristics of the compound's formation.

| Parameter | Description |

| Biological Milieu | Mammalian Blood. wikipedia.orgwikipedia.orgmedchemexpress.commedchemexpress.com |

| Formation Process | Lipid Peroxidation / Autoxidation. caymanchem.comhmdb.canih.gov |

| Key Precursors | Arachidonic acid, Trilinolein. caymanchem.comhmdb.ca |

| Resulting Characteristic | The distinct metallic odor of blood. wikipedia.orgwikipedia.orgmedchemexpress.commedchemexpress.com |

Advanced Analytical Methodologies for Identification and Quantification of 4,5 Epoxydec 2 Trans Enal

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like 4,5-Epoxydec-2(trans)-enal. When coupled with gas chromatography (GC), it provides a powerful tool for both qualitative and quantitative analysis.

Application of Isotope Dilution Assay (IDA) with Negative Chemical Ionization (NCI) Mass Spectrometry

Isotope Dilution Assay (IDA) is a highly accurate quantification method that involves the use of a stable isotope-labeled internal standard. In the analysis of 4,5-Epoxydec-2(trans)-enal, a deuterated form of the compound, such as [2H2]-4,5-epoxydec-2(E)-enal, is synthesized and added to the sample at the beginning of the extraction process. This internal standard behaves identically to the native analyte during extraction, derivatization, and chromatography, thus compensating for any losses that may occur during sample preparation.

Negative Chemical Ionization (NCI) is a soft ionization technique that is particularly well-suited for electrophilic compounds containing electronegative atoms, such as the oxygen atoms in the epoxide and aldehyde functional groups of 4,5-Epoxydec-2(trans)-enal. NCI typically results in less fragmentation and a more abundant molecular ion or a specific fragment ion, leading to enhanced sensitivity and selectivity. For 4,5-Epoxydec-2(trans)-enal, the high electron affinity of the molecule makes it an ideal candidate for NCI-MS. The resulting mass spectra are often simpler, with a prominent [M-H]⁻ ion, which is ideal for selected ion monitoring (SIM) mode, further increasing the signal-to-noise ratio and lowering detection limits.

Optimization of Detection Limits and Selectivity in GC-MS Analysis

Achieving low detection limits and high selectivity is paramount in the trace analysis of aroma compounds. For 4,5-Epoxydec-2(trans)-enal, several parameters in the GC-MS method can be optimized. The choice of the GC column is critical; a polar stationary phase is often preferred to achieve good separation from other lipid oxidation products. Temperature programming of the GC oven allows for the efficient separation of a wide range of volatile compounds.

In the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, rather than full scan mode, significantly improves sensitivity. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. This reduces the chemical noise from the matrix and enhances the signal-to-noise ratio, thereby lowering the limit of detection (LOD) and the limit of quantification (LOQ). For 4,5-Epoxydec-2(trans)-enal, characteristic ions are monitored to ensure both sensitive detection and confident identification.

Table 1: Optimized GC-MS Parameters for 4,5-Epoxydec-2(trans)-enal Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min), ramp at 5 °C/min to 240 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 150 °C |

| Electron Energy | 70 eV |

| Monitored Ions (SIM) | m/z 167 ([M-H]⁻ for native), m/z 169 ([M-H]⁻ for [2H2]-internal standard) |

Elucidation of Mass Spectral Fragmentation Patterns for Structural Confirmation

While NCI is excellent for quantification, Electron Ionization (EI) is often used for structural elucidation due to its more extensive fragmentation, which provides a characteristic "fingerprint" of the molecule. The mass spectrum of 4,5-Epoxydec-2(trans)-enal under EI conditions reveals key fragments that confirm its structure. The molecular ion (M⁺) at m/z 168 is often of low abundance.

The fragmentation pattern is dominated by cleavages at the functional groups. A prominent fragment at m/z 99 is often observed, resulting from the cleavage of the C4-C5 bond of the epoxide ring. Another significant fragment at m/z 83 can be attributed to the cleavage of the C5-C6 bond. The presence of a fragment at m/z 69 is indicative of the unsaturated aldehyde moiety. By carefully analyzing these fragmentation patterns, the structure of 4,5-Epoxydec-2(trans)-enal can be confidently confirmed.

Table 2: Key Mass Spectral Fragments of 4,5-Epoxydec-2(trans)-enal (EI-MS)

| m/z | Proposed Fragment Structure |

| 168 | [M]⁺ (Molecular Ion) |

| 139 | [M-CHO]⁺ |

| 99 | [C6H11O]⁺ |

| 83 | [C5H7O]⁺ |

| 69 | [C4H5O]⁺ |

Chromatographic Separation and Sensory Characterization

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As compounds elute from the GC column, the effluent is split into two streams. One stream goes to a conventional detector (such as a flame ionization detector or a mass spectrometer), while the other is directed to a sniffing port where a trained panelist can assess the odor of each eluting compound.

In the analysis of complex food matrices, GC-O has been instrumental in identifying 4,5-Epoxydec-2(trans)-enal as a key aroma compound, often described as having a "metallic," "cardboard-like," or "fatty" odor. By correlating the retention time of the odor perception with the instrumental data, a positive identification of the aroma-active compound can be made.

Aroma Extract Dilution Analysis (AEDA) for Odor Activity Profiling

Aroma Extract Dilution Analysis (AEDA) is a method used to determine the relative odor potency of the volatile compounds in a sample extract. The extract is sequentially diluted, and each dilution is analyzed by GC-O. The highest dilution at which an odor can still be perceived is recorded as the flavor dilution (FD) factor. A higher FD factor indicates a more potent odorant.

Table 3: Example of AEDA Results for Key Odorants in an Oxidized Oil

| Compound | Retention Index | Flavor Dilution (FD) Factor | Odor Description |

| Hexanal | 801 | 128 | Grassy, green |

| 1-Octen-3-one | 978 | 256 | Mushroom |

| 4,5-Epoxydec-2(trans)-enal | 1485 | 1024 | Metallic, cardboard |

| (E,E)-2,4-Decadienal | 1212 | 512 | Fatty, fried |

Biochemical Reactivity and Molecular Interaction Studies of 4,5 Epoxydec 2 Trans Enal

Adduction to Biological Macromolecules

The electrophilic nature of 4,5-Epoxydec-2(trans)-enal facilitates its reaction with nucleophilic sites on biological macromolecules, particularly proteins. This adduction can alter the structure and function of proteins, subsequently impacting cellular processes.

Covalent Modification of Protein Lysine (B10760008) Amino Groups

In a study investigating the covalent modification of cytochrome c by various α,β-unsaturated aldehydes, it was found that 4,5-epoxy-2(E)-decenal (EDE) specifically forms adducts with lysine residues. nih.gov Using mass spectrometry analysis, researchers identified that EDE modifies lysine residues at positions K7 and K8 of cytochrome c. nih.gov This adduction highlights the potential for 4,5-Epoxydec-2(trans)-enal to alter the function of proteins that are crucial for cellular respiration and apoptosis. The formation of these adducts can lead to disruptions in normal protein function. capes.gov.brnii.ac.jp

Impact on Cellular Function and Viability in Experimental Models

The covalent modification of proteins by 4,5-Epoxydec-2(trans)-enal has been linked to a loss of cellular function and viability in experimental models. acs.orgresearchgate.net While specific in vitro cytotoxicity data such as LC50 values are not extensively detailed in the reviewed literature, in vivo studies provide insights into its cellular impact.

In an in vivo Comet assay performed on rats, 4,5-epoxydec-2(trans)-enal was shown to induce DNA damage in the liver. researchgate.net A statistically significant increase in the mean percentage of tail intensity, a marker of DNA strand breaks, was observed in liver cells of rats administered the compound. focusontoxpath.com Although the study also noted that these genotoxic effects might be secondary to cytotoxicity, it underscores the potential of 4,5-Epoxydec-2(trans)-enal to negatively affect cellular health. researchgate.netfocusontoxpath.com The European Food Safety Authority (EFSA) has also noted that while the compound did not induce gene mutations in bacterial cells, it tested positive in an in vitro micronucleus assay, leading to its classification as an in vitro genotoxic agent. wiley.commoy.grouprs-online.com These findings suggest that the interaction of 4,5-Epoxydec-2(trans)-enal with cellular components can compromise cell viability and function.

Chemical Reactions with Amine Compounds

Beyond its interaction with large biological macromolecules, 4,5-Epoxydec-2(trans)-enal is also known to react with smaller amine compounds, leading to their degradation through a process analogous to the Strecker degradation of amino acids.

Strecker-Type Degradation of Primary Amines (e.g., Octylamine, Benzylamine (B48309), 2-Phenylglycine Methyl Ester)

Studies have shown that 4,5-epoxy-2-decenal can induce the Strecker-type degradation of primary amines. capes.gov.br In model systems, its reaction with octylamine, benzylamine, and 2-phenylglycine methyl ester resulted in the conversion of these amines into their corresponding Strecker aldehydes: octanal, benzaldehyde (B42025), and methyl 2-oxo-2-phenylacetate, respectively. acs.orgcapes.gov.br This reaction is significant as it demonstrates a pathway by which lipid oxidation products can contribute to the formation of aroma compounds and other reactive carbonyl species in food and biological systems. The reaction is proposed to proceed through the formation of an imine intermediate, which is subsequently decarboxylated and hydrolyzed to yield the Strecker aldehyde. acs.org

Kinetic Studies on pH and Temperature Dependence of Amine Degradation

The degradation of primary amines by 4,5-epoxy-2-decenal is influenced by both pH and temperature. acs.orgcapes.gov.br Research indicates that each amine has an optimal pH for the reaction, although the formation of Strecker aldehydes occurs over a broad pH range. acs.orgcapes.gov.br

Temperature has a pronounced effect on the reaction rate. A study demonstrated that increasing the reaction temperature from 37 °C to 60 °C led to a 6.5 to 9.5-fold increase in the rate of amine degradation. acs.orgcapes.gov.br Furthermore, the formation of the Strecker aldehyde was found to be linearly correlated with the initial concentration of the epoxyalkenal in the reaction mixture. acs.orgcapes.gov.br

Characterization of Resulting Strecker Aldehydes

The primary products of the Strecker-type degradation of amines by 4,5-epoxy-2-decenal are the corresponding Strecker aldehydes. The yield of these aldehydes is highly dependent on the structure of the starting amine.

In a comparative study, the reaction yields of the Strecker aldehydes varied significantly among the tested amines. acs.orgcapes.gov.br Octylamine produced only trace amounts of octanal. The reaction with benzylamine yielded benzaldehyde at 4.3%. In contrast, 2-phenylglycine methyl ester was converted to methyl 2-oxo-2-phenylacetate with a much higher yield of 49%. acs.orgcapes.gov.br These results suggest that the electronic and steric properties of the amine play a crucial role in the efficiency of the degradation reaction.

Table 1: Reaction Yields of Strecker Aldehydes from Primary Amines

| Primary Amine | Resulting Strecker Aldehyde | Reaction Yield (%) |

|---|---|---|

| Octylamine | Octanal | Trace amounts |

| Benzylamine | Benzaldehyde | 4.3 |

DNA Adduct Formation and Genotoxic Mechanisms

The interaction of 4,5-epoxydec-2(trans)-enal with DNA is a critical area of study due to its potential genotoxic effects. This reactive α,β-unsaturated aldehyde, a product of lipid peroxidation, can form various adducts with DNA bases, leading to mutations if not repaired. nih.govresearchgate.net The following sections detail the specific mechanisms of DNA adduct formation and the findings from in vitro genotoxicity assessments.

Mechanisms of Etheno Adduct Formation with Deoxyguanosine (dGuo)

The reaction between 4,5-epoxydec-2(trans)-enal and deoxyguanosine (dGuo) is complex, resulting in several products, most notably etheno adducts. nih.gov These adducts are characterized by an ethylene (B1197577) bridge between two nucleophilic sites on the DNA base. nih.gov

Research has demonstrated that 4,5-epoxydec-2(trans)-enal reacts with dGuo to form 1,N2-etheno-2′-deoxyguanosine (1,N2-ε-dGuo). nih.govacs.org This reaction also yields other dGuo adducts. nih.gov The primary mechanism involves the condensation of the exocyclic amino group of dGuo with the aldehyde group of 4,5-epoxydec-2(trans)-enal to form a carbinolamine intermediate. acs.org This is followed by the opening of the epoxide ring by the N1 position of the guanine (B1146940) base, leading to a cyclized intermediate. acs.org Subsequent dehydration and tautomerization can result in the formation of C7-(1-hydroxyalkyl)-1,N2-ε-dGuo. acs.org The unsubstituted 1,N2-ε-dGuo is then formed via a retro-aldol reaction that cleaves the C7 side chain. acs.org

In addition to the primary etheno adduct, the reaction of 4,5-epoxydec-2(trans)-enal with dGuo can also lead to the formation of 7-(hydroxyhexyl)-1,N2-ε-dGuo, which is derived from the reaction of dGuo with 2,3-epoxyoctanal. acs.org

Table 1: Identified Adducts from the Reaction of 4,5-Epoxydec-2(trans)-enal with Deoxyguanosine

| Adduct Name | Abbreviation | Formation Pathway |

| 1,N2-Etheno-2′-deoxyguanosine | 1,N2-ε-dGuo | Reaction with 4,5-epoxydec-2(trans)-enal followed by retro-aldol reaction. acs.org |

| 7-(1-Hydroxyalkyl)-1,N2-etheno-2'-deoxyguanosine | - | Intermediate in the formation of 1,N2-ε-dGuo. acs.org |

| 7-(Hydroxyhexyl)-1,N2-etheno-2'-deoxyguanosine | - | Reaction of dGuo with 2,3-epoxyoctanal, a by-product. acs.org |

| 1,N2-octenal adduct of dGuo | - | Reaction of dGuo with 2-octenal, a by-product. nih.govacs.org |

The formation of some adducts is proposed to occur through a sequence of reactions involving Schiff base formation, hydration, and retro-aldol reactions. nih.govacs.org Specifically, the formation of 2,3-epoxyoctanal can result from the initial formation of a Schiff base between 4,5-epoxydec-2(trans)-enal and dGuo. nih.govacs.org This is followed by the hydration of the double bond (a Michael addition of water) and a subsequent retro-aldol reaction. nih.govacs.org The resulting 2,3-epoxyoctanal can then react with dGuo to form adducts like 7-(hydroxyhexyl)-1,N2-ε-dGuo. acs.org Schiff base formation is a known reaction for α,β-unsaturated aldehydes with the ε-amino group of lysine residues in proteins, and similar reactivity can be expected with the exocyclic amino groups of DNA bases. researchgate.net

In Vitro Genotoxicity Assessment Methodologies and Findings

The potential of 4,5-epoxydec-2(trans)-enal to induce genetic damage has been evaluated using in vitro genotoxicity assays. These tests are crucial for identifying substances that can cause mutations or chromosomal damage.

Response in Micronucleus Assays

In vitro micronucleus assays are a standard method for assessing chromosomal damage. Studies on 4,5-epoxydec-2(trans)-enal have yielded positive results in this assay. wiley.comnih.gov The European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids concluded that 4,5-epoxydec-2(trans)-enal is an in vitro genotoxic agent based on these findings. wiley.comnih.gov While it did not induce gene mutations in bacterial cells, the positive result in the in vitro micronucleus test indicates its potential to cause chromosomal damage. wiley.comnih.gov It is important to note that a negative result in a subsequent in vivo micronucleus assay did not overrule the in vitro positive, as there was insufficient evidence of bone marrow exposure in the in vivo study. wiley.comnih.gov

Table 2: Summary of In Vitro Genotoxicity Findings for 4,5-Epoxydec-2(trans)-enal

| Assay | Finding | Conclusion |

| Bacterial Reverse Mutation Assay | Negative wiley.comnih.govfocusontoxpath.com | Not mutagenic in bacteria. |

| In Vitro Micronucleus Assay | Positive wiley.comnih.govresearchgate.net | Considered an in vitro genotoxic agent. |

Outcomes in Bacterial Reverse Mutation Assays

Studies on 4,5-Epoxydec-2(trans)-enal have consistently shown a lack of mutagenic activity in bacterial reverse mutation assays, commonly known as the Ames test. wiley.comwiley.com This assay is a standard initial screening for the mutagenic potential of chemical substances.

A key study, conducted in compliance with OECD Guideline 471 and Good Laboratory Practice (GLP), assessed the mutagenicity of 4,5-Epoxydec-2(trans)-enal in several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA102). wiley.com The experiments were performed both with and without the presence of a metabolic activation system (S9-mix), which mimics the metabolic processes in the liver. wiley.com Despite observing toxicity at higher concentrations (333 and/or 1000 µ g/plate ), there were no biologically significant increases in the number of revertant colonies in any of the tested strains. wiley.com This indicates that under the conditions of the assay, 4,5-Epoxydec-2(trans)-enal did not induce gene mutations in these bacterial cells. wiley.comwiley.com

Table 1: Summary of Bacterial Reverse Mutation Assay (Ames Test) for 4,5-Epoxydec-2(trans)-enal

| Test System | Strains | Metabolic Activation (S9-mix) | Result | Reference |

| Salmonella typhimurium | TA98, TA100, TA1535, TA1537, TA102 | With and Without | Negative | wiley.com |

In Vivo DNA Damage Assessment in Rodent Models

Following the in vitro findings, further studies were conducted to assess the genotoxic potential of 4,5-Epoxydec-2(trans)-enal in living organisms (in vivo).

Application and Mechanistic Interpretation of the Comet Assay in Target Tissues (e.g., Liver)

The in vivo Comet assay, also known as the single-cell gel electrophoresis assay, is a sensitive method used to detect DNA strand breaks in eukaryotic cells. nih.gov This assay was recommended for 4,5-Epoxydec-2(trans)-enal to investigate potential genotoxic effects, particularly at the first site of contact (e.g., stomach/duodenum) and in the liver, a primary site of metabolism. wiley.comwiley.comwiley.com

In a study involving rats, the Comet assay revealed that 4,5-Epoxydec-2(trans)-enal did not induce DNA damage in the duodenum. wiley.comresearchgate.net However, the genotoxic effect observed in vitro was confirmed in the liver of these rats. wiley.comresearchgate.net This finding was significant as it demonstrated a target organ for the genotoxicity of the compound in a whole animal system. The liver is often a focal point in such studies due to its extensive metabolic activity. nih.gov The positive result in the liver Comet assay raised safety concerns regarding the genotoxicity of 4,5-Epoxydec-2(trans)-enal. wiley.comtugraz.at

The interpretation of a positive Comet assay result requires careful consideration of potential confounding factors, such as cytotoxicity. nih.gov If a substance is toxic to cells, it can lead to DNA fragmentation that is not a direct result of mutagenic action, potentially causing a false positive in the Comet assay. nih.gov

Table 2: In Vivo Comet Assay Results for 4,5-Epoxydec-2(trans)-enal in Rats

| Tissue | Result | Interpretation | Reference |

| Duodenum | Negative | No DNA damage detected | wiley.comresearchgate.net |

| Liver | Positive | Confirmed in vitro genotoxic effect | wiley.comresearchgate.net |

Methodological Considerations in Pathological Peer Review of Genotoxicity Studies

The pathological peer review plays a critical role in the interpretation of genotoxicity studies, particularly for assays like the Comet assay where the results can be influenced by tissue toxicity. nih.gov A thorough pathological examination of the tissues used in the assay helps to identify any precursor changes indicative of toxicity that might have been overlooked, especially in studies with short-term dosing. nih.gov

In the case of 4,5-Epoxydec-2(trans)-enal, the importance of such a review is highlighted by the need to distinguish between direct genotoxicity and DNA damage secondary to cytotoxicity. nih.gov An independent peer review of the histopathological findings can increase confidence in the final interpretation of the Comet assay results. nih.gov This is crucial for regulatory bodies like EFSA when making safety assessments. nih.gov For instance, the EFSA's evaluation of 4,5-epoxydec-2(trans)-enal did not initially have the benefit of a pathology peer review of the hepatic changes. nih.gov A comprehensive review helps to ensure that interpretations of equivocal or positive Comet assays are consistent and scientifically robust. nih.govresearchgate.net This process is vital for the global harmonization of safety assessments for chemical compounds. nih.gov

Occurrence and Distribution of 4,5 Epoxydec 2 Trans Enal in Diverse Biological and Food Matrices

Presence in Food and Beverage Systems

4,5-Epoxydec-2(trans)-enal is a significant contributor to the flavor profile of numerous food items, often formed through the oxidation of polyunsaturated fatty acids, particularly linoleic acid, during processing and storage. Its presence has been noted in a range of products, influencing their characteristic aromas and, in some cases, contributing to off-flavors.

Detection and Quantification in Dairy Products and Fruit Juices

While research into the comprehensive quantification of 4,5-Epoxydec-2(trans)-enal in a wide variety of dairy products is ongoing, its formation has been studied in related systems. For instance, it is recognized as a potent odorant generated from the thermal degradation of egg phospholipids, which are also present in milk. One study identified it as the most potent odorant in heated aqueous dispersions of egg phosphatidylcholine and phosphatidylethanolamine.

In the realm of fruit juices, direct quantification in common commercial products remains an area for further investigation. However, its presence has been noted in orange essence oil and orange fruit juice. wikipedia.org More concrete quantitative data comes from the analysis of fermented fruit beverages. A study on wines and spirits identified trans-4,5-epoxy-(E)-2-decenal in 66 wine samples, with concentrations reaching a maximum of 524.4 ng/L in a white wine.

Table 1: Concentration of 4,5-Epoxydec-2(trans)-enal in a Fruit-Based Beverage

| Beverage | Maximum Concentration (ng/L) |

| White Wine | 524.4 |

This interactive table provides a snapshot of the quantified levels of the compound in a related beverage category.

Occurrence in Cereal-Based Products and Baked Goods

The formation of 4,5-Epoxydec-2(trans)-enal is a known phenomenon in cereal-based products, particularly those containing fats that undergo heating. It is recognized as a potent odorant in the crumb of wheat bread. researchgate.net While specific concentrations in finished baked goods are not widely reported, its precursor, linoleic acid, is a common component of fats used in baking, suggesting its likely formation during the baking process. nih.gov The compound has been detected in breakfast cereals and tortilla chips, although it has not been quantified in these products. foodb.ca Research has also been conducted on its presence in rye bread. researchgate.net

Analysis in Edible Oils and Fat-Containing Food Items

Edible oils, especially those rich in linoleic acid, are primary sources for the formation of 4,5-Epoxydec-2(trans)-enal upon heating. It is a known product of the thermal treatment of fats. wikipedia.org Studies on sunflower oil have identified various aldehydes that increase with repeated deodorisation cycles, a common process in edible oil production. While this specific epoxy-alkenal was not individually quantified in the provided study, the research highlights the generation of aldehydes in processed oils. The compound is also a contributor to the off-flavor that can develop in stored soybean oil. imreblank.ch Humans can detect 4,5-Epoxydec-2(trans)-enal in oil at a concentration of 1.3 μg/L. wikipedia.org

Identification in Cooked Meats and Seafood Products

The presence of 4,5-Epoxydec-2(trans)-enal is particularly significant in the context of cooked meats, where it is a key contributor to what is often described as "warmed-over flavor" – the stale smell that can develop in refrigerated, cooked beef. wikipedia.orgnih.gov It is also an important component of the characteristic smell of both raw and cooked mutton. nih.gov While its role in the flavor profile of these meats is established, specific quantitative data on its concentration in various cooked meat products remains limited. Information regarding its presence and concentration in seafood is not extensively documented in the currently available research.

Distribution in Biological Systems

Beyond its role in the food sciences, 4,5-Epoxydec-2(trans)-enal has been identified as a naturally occurring compound in mammalian biological systems, where it plays a distinct and significant role.

Characterization of its Presence in Mammalian Blood

Quantitative Analysis as a Lipid Peroxidation Product in Tissues and Fluids

trans-4,5-Epoxy-(E)-2-decenal is recognized as a significant product of lipid peroxidation, the process of oxidative degradation of lipids. It is a prominent autoxidation product of both trilinolein and arachidonic acid caymanchem.com. Its formation is a key indicator of peroxidative damage in biological systems. As a primary product of lipid peroxidation, trans-4,5-epoxy-2(E)-enal can react with DNA to form mutagenic lesions, which have been identified in human tissues nih.gov. This reactivity makes it a useful tool for researchers in elucidating the effects of oxidative damage in experimental models caymanchem.com.

The compound is notably present in mammalian blood, where it is a primary contributor to the characteristic metallic odor wikipedia.orgwikipedia.org. This scent is utilized by predators to locate prey wikipedia.orgwikipedia.org. The human sensory threshold for this compound is exceptionally low; it can be detected at concentrations of 1.5 picograms per liter (pg/L) in air, 15 nanograms per liter (ng/L) in water, and 1.3 micrograms per liter (µg/L) in oil wikipedia.orgwikipedia.org. Another study reported the odor threshold in air to be in the range of 0.6-2.5 pg/L researchgate.net.

Given its role and potent sensory properties, sensitive methods for its quantification have been developed. One such highly sensitive and selective method is an isotope dilution assay coupled with negative chemical ionization mass spectrometry. This technique has a detection limit of approximately 1 pg, allowing for precise measurement in various matrices researchgate.net.

Comprehensive Surveys and Data Collection on Natural Occurrence in Various Matrices

trans-4,5-Epoxy-(E)-2-decenal is formed from the degradation of fats and is consequently found in a wide array of foodstuffs google.com. Its presence significantly impacts the flavor and aroma profiles of many common foods. For instance, it is a key contributor to the "warmed-over" flavor in stored, cooked beef and can cause a stale smell in refrigerated cooked beef wikipedia.orgresearchgate.net. It also plays a role in the aroma of both raw and cooked mutton wikipedia.orgwikipedia.org.

The compound has been identified in numerous food products, which include meats, beverages, oils, and grains. It has been detected, although not always quantified, in items such as breakfast cereals and tortilla chips foodb.ca. A study on black tea infusion identified trans-4,5-epoxy-(E)-2-decenal as a key odorant at a concentration of 0.60 µg/L researchgate.net. The formation of this aldehyde occurs during the baking of fats that contain linoleic acid wikipedia.orgwikipedia.org.

Below is a data table summarizing the diverse biological and food matrices where the presence of 4,5-Epoxydec-2(trans)-enal has been documented.

| Category | Matrix |

| Biological Fluids | Mammalian Blood wikipedia.orgwikipedia.org |

| Meats | Cooked Beef wikipedia.orggoogle.com, Heated Beef thegoodscentscompany.com, Cooked Pork google.com, Cooked Chicken google.com, Raw and Cooked Mutton wikipedia.orgwikipedia.org, Ham thegoodscentscompany.com |

| Fish & Seafood | Boiled Salmon google.com, Cod google.com, Anchovy google.com |

| Fats & Oils | Olive Oil google.com, Peanut Oil google.com, Hazelnut Oil google.com, Pumpkinseed Oil google.com |

| Dairy Products | Butter google.com, Buttermilk google.com |

| Cereal & Grain Products | Barley Malt google.com, Wheat Bread google.com, Baguettes google.com, Puff Pastries google.com, Oatmeal google.com, Breakfast Cereal foodb.ca, Tortilla Chip foodb.ca |

| Fruits & Vegetables | Rambutan Fruit google.com, Oranges google.com, Orange Essence Oil thegoodscentscompany.com, Orange Fruit Juice thegoodscentscompany.com, French Beans google.com, French Fries google.com |

| Beverages | Black Tea Infusion researchgate.net |

Structure Activity Relationships and Stereochemical Aspects in 4,5 Epoxydec 2 Trans Enal Research

Defining Structural Features and Reactivity of the Epoxyalkenal Moiety

The molecule 4,5-Epoxydec-2(trans)-enal is characterized by a unique combination of functional groups that constitute the epoxyalkenal moiety. Its structure includes a ten-carbon chain featuring an epoxide ring at the 4,5-position and an aldehyde group conjugated with a carbon-carbon double bond at the 2-position (an α,β-unsaturated aldehyde). wikipedia.orghmdb.cafoodb.ca The "(E)" or "trans" designation specifies the stereochemistry of the double bond, where the substituent groups are on opposite sides, imparting a specific, relatively linear geometry to that portion of the molecule. researchgate.netnih.gov

This arrangement of an epoxide and a conjugated aldehyde makes the molecule highly reactive. oup.com The epoxyalkenal structure is known to be susceptible to nucleophilic attack. hmdb.cacaymanchem.com Research indicates that this reactive aldehyde can interact with biological nucleophiles such as the amino groups of lysine (B10760008) residues in proteins, potentially leading to alterations in cell function. hmdb.cacaymanchem.com Furthermore, epoxyaldehydes as a class are generally considered more reactive toward DNA than their parent enal compounds. oup.com Studies on related epoxyaldehydes show they can form adducts with DNA bases, particularly guanine (B1146940) and adenine. oup.comacs.org The formation of 4,5-Epoxydec-2(trans)-enal itself is a result of lipid peroxidation, arising from the autoxidation of polyunsaturated fatty acids like linoleic acid and arachidonic acid. wikipedia.orgcaymanchem.comnih.gov

Differential Activities and Sensory Properties of Isomeric Forms

The specific three-dimensional arrangement of atoms in 4,5-Epoxydec-2(trans)-enal, defined by its isomers, plays a critical role in its sensory properties and molecular interactions.

Significance of the trans Configuration

The trans (or E, for entgegen) configuration of the double bond between carbons 2 and 3 is a defining structural feature. This geometry is crucial for its characteristic sensory profile, which is widely described as a "metallic, blood-like" odor. wikipedia.orgleffingwell.comresearchgate.net The rigidity and orientation imposed by the trans-double bond are integral to how the molecule fits into and activates olfactory receptors, giving rise to its distinct scent. Synthetic procedures for this compound often specifically aim to produce the trans isomer, highlighting its importance for research into its unique odor properties. researchgate.net

Impact of Chirality and Enantiomeric Purity on Molecular Interactions

In addition to the double bond isomerism, 4,5-Epoxydec-2(trans)-enal possesses chiral centers at carbons 4 and 5 of the epoxide ring. This gives rise to two non-superimposable mirror-image forms, or enantiomers: (4R,5R)-(+)-4,5-Epoxydec-2(trans)-enal and (4S,5S)-(-)-4,5-Epoxydec-2(trans)-enal. leffingwell.com

Research has demonstrated a significant difference in the sensory perception of these enantiomers by humans. The (4S,5S)-(-) isomer is reported to be substantially more potent, with an odor intensity approximately 10 times stronger than the (4R,5R)-(+) isomer. leffingwell.com While both enantiomers are described as having a similar metallic, oily, and green odor quality, their perceived strengths differ dramatically. leffingwell.com A patent for its use as a flavoring agent notes that enriching the mixture to contain at least 90% of the (-) isomeric form is desirable for imparting a more intense flavor and aroma. google.com

Interestingly, the biological activity in other mammals may not follow the same pattern. One study indicated that while humans perceive the (-) enantiomer as much stronger, the racemic mixture (containing equal amounts of both enantiomers) was more effective at inducing a fear response in mice than either of the pure enantiomers. leffingwell.com This suggests that the molecular interactions governing behavioral responses can be distinct from those governing human sensory perception.

| Isomer | Odor Description | Relative Odor Intensity | Detection/Recognition Threshold (in water) |

|---|---|---|---|

| (4S,5S)-(-) | Strong, metallic, oily, fatty, peely leffingwell.com | ~10x stronger than (+) isomer leffingwell.com | Not specified, but noted as the stronger enantiomer leffingwell.com |

| (4R,5R)-(+) | Weak, metallic, green, oily leffingwell.com | Weakest enantiomer leffingwell.com | 0.62 ppb (Detection), 1.1 ppb (Recognition) leffingwell.com |

| Racemic (±) | Metallic, blood-like leffingwell.com | 3-5x weaker than (-) isomer leffingwell.com | Not specified |

Comparative Analysis within Homologous Series of Epoxyaldehydes

Examining 4,5-Epoxydec-2(trans)-enal within the context of its homologous series—compounds with similar structures but different carbon chain lengths—provides valuable insights into how molecular size and structure influence reactivity and sensory perception.

Influence of Carbon Chain Length on Biochemical Reactivity

The length of the alkyl chain attached to a reactive functional group can significantly modulate its biochemical activity. For α,β-unsaturated aldehydes, studies have shown that reactivity towards DNA appears to decrease as the carbon chain length increases. oup.com For example, the shorter-chain acrolein is considerably more reactive than the longer-chain trans-4-hydroxy-2-nonenal (HNE). oup.com

However, the mechanism of reactivity can also change with chain length. A study on the metal-catalyzed oxidation of 2-alkenals (with chain lengths from C4 to C9) found that those with five or more carbons were capable of being oxidized into 4-oxo-2-alkenals, which then form specific DNA adducts. tandfonline.com This suggests that longer-chain alkenals, while perhaps less reactive in some ways than their shorter counterparts, can participate in different or more complex reaction pathways. This principle likely extends to their epoxidized forms, where the alkyl chain of 4,5-Epoxydec-2(trans)-enal influences its solubility, transport, and interaction with cellular components compared to shorter or longer epoxyaldehydes.

Correlation between Molecular Structure and Odor Thresholds/Quality

The relationship between carbon chain length and odor is particularly striking in the trans-4,5-epoxy-(E)-2-alkenal series. A systematic study of this homologous series, ranging from C7 to C12, revealed that while all compounds shared an intensely metallic odor, their potencies varied significantly. nih.govresearchgate.net The C10 member of the series, 4,5-Epoxydec-2(trans)-enal, was found to have the lowest odor threshold, measured at an exceptionally low 0.6-2.5 picograms per liter of air. nih.govresearchgate.net This indicates that the C10 structure is the optimal length in this series for interacting with the human olfactory receptors responsible for the metallic scent. researchgate.net

This trend is in sharp contrast to the homologous series of trans-2,3-epoxyalkanals (C6-C12). In that series, the odor quality changes with chain length, shifting from grassy for C6 and C7 to citrus-like or soapy for C8 and above. nih.gov Furthermore, their odor thresholds are thousands of times higher (in the range of 3-15 nanograms per liter of air) and remain relatively constant across the series. nih.govresearchgate.net This comparison underscores the critical importance of the specific placement of the epoxide group (4,5- vs. 2,3-) in determining both the quality and potency of the odor.

| Compound Series | Carbon Chain Length | Odor Quality | Odor Threshold (in air) |

|---|---|---|---|

| trans-4,5-epoxy-(E)-2-alkenals nih.govresearchgate.net | C7 - C9 | Intensely metallic | Higher than C10 |

| C10 (4,5-Epoxydec-2(trans)-enal) | Intensely metallic | 0.6 - 2.5 pg/L (Lowest in series) nih.govresearchgate.net | |

| C11 - C12 | Intensely metallic | Higher than C10 | |

| trans-2,3-epoxyalkanals nih.gov | C6 - C7 | Grassy | 3 - 15 ng/L (Relatively constant) nih.gov |

| C8 - C12 | Citrus-like, soapy |

Future Research Directions and Emerging Areas in 4,5 Epoxydec 2 Trans Enal Studies

Development of Novel and Efficient Synthetic Routes for Specific Isomers

The synthesis of 4,5-Epoxydec-2(trans)-enal and its isomers is a critical area of ongoing research, as the availability of pure stereoisomers is essential for accurately assessing their biological activities. Current synthetic methods often result in a mixture of isomers, which can complicate the interpretation of experimental results.

Future research is focused on developing highly stereoselective synthetic pathways that yield specific enantiomers and diastereomers of 4,5-Epoxydec-2(trans)-enal. This will enable a more precise evaluation of how the stereochemistry of the epoxide and the double bond influences its reactivity and biological effects. One established method involves a two-step process that includes the trans-epoxidation of (E)-2-octenal followed by a Wittig-type chain elongation. nih.govresearchgate.net For the synthesis of deuterated analogs, which are crucial for isotope dilution assays, a multi-step process starting with the reduction of 2-octyn-1-ol (B148842) with lithium aluminum deuteride (B1239839) has been developed. nih.govresearchgate.net

Key goals for future synthetic strategies include:

Improving Stereoselectivity: Designing catalysts and reaction conditions that favor the formation of a single, desired isomer.

Enhancing Scalability: Developing synthetic routes that can be efficiently scaled up to produce larger quantities of the compound for extensive biological testing.

Advanced Mechanistic Investigations into Its Biological Interactions and Adductomics

4,5-Epoxydec-2(trans)-enal is known to be a reactive electrophile that can form adducts with cellular macromolecules, including DNA and proteins. nih.govcaymanchem.com These interactions are believed to be a primary mechanism through which it exerts its biological effects.

Adductomics , the comprehensive analysis of adducts in a biological system, is an emerging field that holds great promise for understanding the impact of 4,5-Epoxydec-2(trans)-enal. Future research in this area will focus on:

Identifying Novel Adducts: Utilizing advanced mass spectrometry techniques to identify previously unknown adducts with proteins, DNA, and other nucleophiles.

Quantifying Adduct Formation: Developing sensitive methods to measure the levels of specific adducts in cells and tissues, providing a more accurate assessment of exposure and potential damage.

Elucidating Formation Mechanisms: Investigating the chemical mechanisms by which 4,5-Epoxydec-2(trans)-enal reacts with biological molecules to form adducts. nih.gov For instance, it has been shown to react with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form etheno adducts. nih.govmedchemexpress.com

Innovations in Analytical Detection and Quantification for Low-Level Analysis

The ability to detect and quantify 4,5-Epoxydec-2(trans)-enal at very low concentrations is crucial for assessing its presence in biological samples and understanding its role in various physiological and pathological processes. caymanchem.comwikipedia.org This compound has an extremely low odor detection threshold, in the range of picograms per liter of air. caymanchem.comresearchgate.net

Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have achieved impressive detection limits. nih.govresearchgate.net However, there is a continuous drive to develop even more sensitive and selective techniques. Future innovations are expected in the following areas:

Enhanced Mass Spectrometry Techniques: The use of negative chemical ionization with ammonia (B1221849) as a reagent gas in mass spectrometry has proven effective for both sensitivity and selectivity. nih.govresearchgate.net Further advancements in MS technology, such as high-resolution mass spectrometry (HRMS), will likely improve detection limits and specificity.

Isotope Dilution Assays: The synthesis of deuterated internal standards has been instrumental in developing sensitive and selective quantification methods. nih.govresearchgate.net Future work will likely involve the development of a wider range of isotopically labeled standards for various isomers.

Novel Derivatization Strategies: Creating new derivatization reagents that react specifically with 4,5-Epoxydec-2(trans)-enal could enhance its detection by chromatography and mass spectrometry.

| Analytical Technique | Key Features | Detection Limit |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, particularly with negative chemical ionization. | Approximately 1 pg nih.govresearchgate.net |

| Isotope Dilution Assay | High accuracy and precision for quantification using deuterated internal standards. | N/A |

Exploration of its Role in Oxidative Stress-Related Biochemical Pathways in Experimental Models

4,5-Epoxydec-2(trans)-enal is a product of lipid peroxidation and is considered a marker of oxidative stress. nih.govfrontiersin.org Its ability to react with cellular components suggests that it may play a significant role in the biochemical pathways associated with oxidative damage. caymanchem.com

Future research will utilize various experimental models, from cell cultures to animal models, to investigate the specific roles of 4,5-Epoxydec-2(trans)-enal in oxidative stress-related pathways. Key areas of exploration include:

Modulation of Signaling Pathways: Investigating how 4,5-Epoxydec-2(trans)-enal and its adducts affect critical signaling pathways involved in cellular responses to oxidative stress.

Induction of Genotoxicity: Further clarifying its potential to cause DNA damage and mutations. wikipedia.orgmdpi.com Studies have raised concerns about its genotoxicity, leading to its prohibition as a food flavoring in the EU. wikipedia.org

Impact on Protein Function: Examining how the formation of protein adducts by 4,5-Epoxydec-2(trans)-enal can alter protein structure and function, potentially leading to loss of cell viability. caymanchem.com

Computational Chemistry and Molecular Modeling Approaches for Predicting Reactivity and Interactions

Computational chemistry and molecular modeling are powerful tools that can provide valuable insights into the chemical properties and biological interactions of 4,5-Epoxydec-2(trans)-enal at the atomic level. These in silico approaches can complement experimental studies and guide future research.

Future applications of computational methods in the study of this compound include:

Predicting Reaction Mechanisms: Using quantum mechanics (QM) calculations to model the reaction pathways of 4,5-Epoxydec-2(trans)-enal with biological nucleophiles, helping to elucidate the mechanisms of adduct formation.

Simulating Protein-Ligand Interactions: Employing molecular docking and molecular dynamics (MD) simulations to predict how 4,5-Epoxydec-2(trans)-enal and its various isomers bind to and interact with specific proteins.

Developing Quantitative Structure-Activity Relationships (QSAR): Creating computational models that relate the chemical structure of different isomers to their biological activity, which can aid in predicting the toxicity of related compounds. researchgate.net

| Computational Approach | Application in 4,5-Epoxydec-2(trans)-enal Research |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms and predicting reactivity. |

| Molecular Docking | Predicting binding modes of the compound to target proteins. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its interactions with biological molecules over time. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity and potential toxicity of related compounds based on their chemical structure. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4,5-Epoxydec-2(trans)-enal, and how can purity be validated?

- Methodological Answer : Synthesis typically involves epoxidation of deca-2,4-dienal derivatives using meta-chloroperbenzoic acid (mCPBA) under controlled temperature (0–5°C). Purity validation requires GC-MS for volatile compound analysis and NMR (¹H/¹³C) to confirm stereochemistry . For quantification, integrate HPLC with a polar stationary phase (e.g., C18) and UV detection at 220 nm. Always report yield, enantiomeric excess (if applicable), and impurity thresholds (<1% by area) .

Q. How should researchers design stability studies for 4,5-Epoxydec-2(trans)-enal under varying storage conditions?

- Methodological Answer : Use accelerated stability testing by exposing the compound to:

- Temperature gradients (e.g., 4°C, 25°C, 40°C)

- Humidity-controlled environments (e.g., 60% RH)

- Light exposure (UV/Vis spectra-matched lamps).

Monitor degradation via FTIR (epoxide ring opening) and quantify decomposition products using LC-MS. Include inert atmosphere (N₂) controls to isolate oxidative degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4,5-Epoxydec-2(trans)-enal across studies?

- Methodological Answer : Conduct a meta-analysis of existing bioactivity datasets with the following steps:

Standardize Assay Conditions : Normalize data to common units (e.g., IC₅₀ in μM) and control for variables like solvent (DMSO vs. ethanol) and cell line viability .

Statistical Reconciliation : Apply ANOVA or mixed-effects models to identify outliers. Use funnel plots to detect publication bias .

Mechanistic Validation : Cross-validate findings using orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .

Q. What computational strategies are effective for predicting the reactivity of 4,5-Epoxydec-2(trans)-enal in complex matrices?

- Methodological Answer :

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model epoxide ring strain and nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers or protein pockets using GROMACS.

- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict degradation pathways in novel environments. Validate predictions with experimental kinetic isotope effects (KIE) .

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) for 4,5-Epoxydec-2(trans)-enal?

- Methodological Answer :

- Reproducibility Checks : Re-run spectra under standardized conditions (solvent, concentration, temperature).

- Cross-Validation : Compare with computed NMR shifts (e.g., using ACD/Labs or Gaussian).

- Artifact Identification : Test for solvent impurities (e.g., residual acetone in deuterated chloroform) and sample hydration .

Data Presentation Standards

- Tables : Include raw data (e.g., retention times, integration values) and processed metrics (e.g., % yield, Rf values) in appendices, with critical results summarized in the main text .

- Figures : Use high-resolution chromatograms or spectra with annotated peaks. For computational data, provide electrostatic potential maps or reaction coordinate diagrams .

Critical Analysis Frameworks

- Literature Review : Prioritize studies using IUPAC nomenclature and SI units. Exclude non-peer-reviewed sources (e.g., commercial catalogs) .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding from synthetic chemistry vendors) and adhere to Green Chemistry principles in waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.